molecular formula C11H13F2NO3 B14767212 3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14767212
M. Wt: 245.22 g/mol
InChI Key: PHUKHTWRROSPBQ-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a difluorophenyl group, a hydroxy group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reaction of 3,5-difluorobenzaldehyde with appropriate reagents to introduce the hydroxy and amide functionalities. One common method involves the use of a Grignard reagent to form the hydroxy group, followed by amide formation through reaction with methoxyamine and methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-(3,5-Difluorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.

    Reduction: Formation of 3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The difluorophenyl group can enhance the compound’s binding affinity to its targets due to its electron-withdrawing properties, which can stabilize the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H13F2NO3

Molecular Weight

245.22 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H13F2NO3/c1-14(17-2)11(16)6-10(15)7-3-8(12)5-9(13)4-7/h3-5,10,15H,6H2,1-2H3

InChI Key

PHUKHTWRROSPBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC(=CC(=C1)F)F)O)OC

Origin of Product

United States

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